

Core Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B184719

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2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a substituted pyrimidine characterized by an amino group at the C2 position and two methyl groups at the C5 and C6 positions.[3] Its structure is foundational to its chemical behavior and biological potential. A crucial aspect of this molecule is its existence in tautomeric forms, primarily the keto (-one) and enol (-hydroxy) forms, which can influence its reactivity and intermolecular interactions.[4]

Table 1: Chemical Identifiers and Properties

Parameter	Value	Reference
CAS Number	3977-23-9	[3]
Molecular Formula	C ₆ H ₉ N ₃ O	[3][5]
Molecular Weight	139.15 g/mol	[5]
IUPAC Name	2-amino-5,6-dimethyl-1H-pyrimidin-4-one	[3]
Synonyms	4-Pyrimidinol, 2-amino-5,6-dimethyl-	[3]
Appearance	White crystalline powder	[6]

| Melting Point | >300 °C |[7] |

Structural Elucidation and Tautomerism

The pyrimidine ring can exhibit keto-enol tautomerism. For **2-Amino-5,6-dimethyl-1H-pyrimidin-4-one**, the equilibrium between the 4-hydroxy (enol) form and the pyrimidin-4-one (keto) form is significant. Solid-state analysis has shown that the keto form, specifically the 1H- and 3H-tautomers, can be present.[4] This dynamic equilibrium is critical in a biological context, as different tautomers may present distinct hydrogen bonding patterns to target proteins such as kinases.

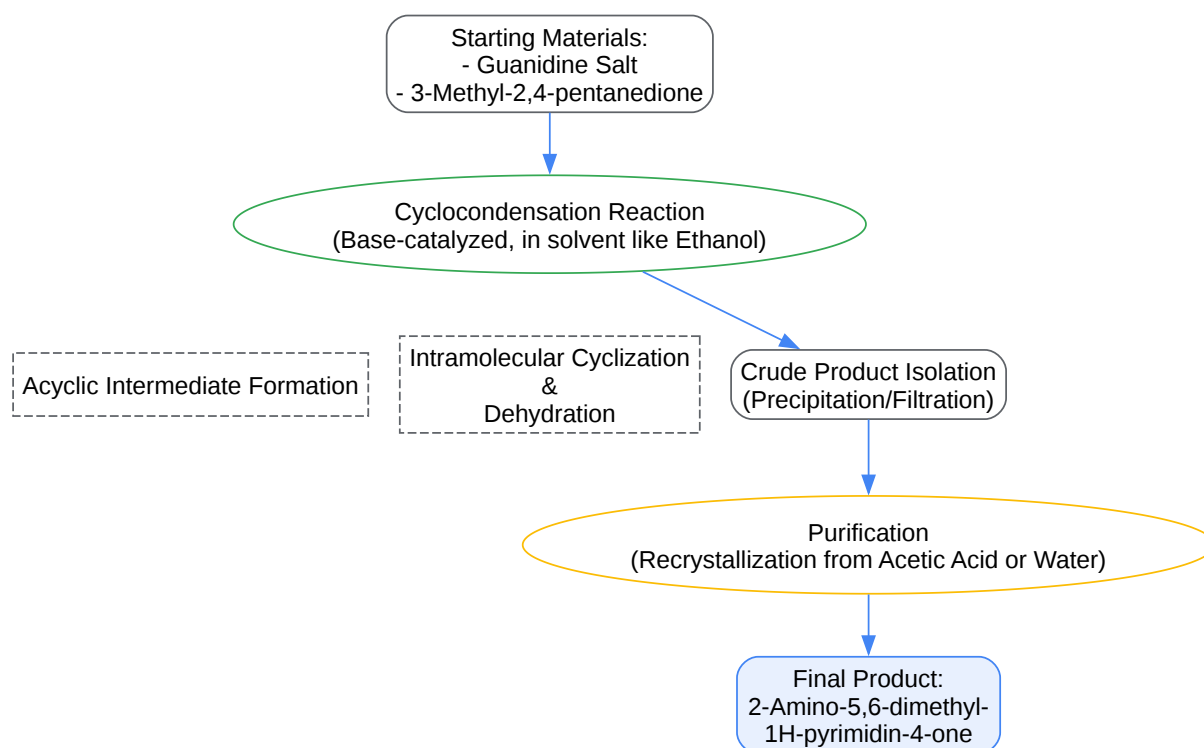
Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of substituted 2-aminopyrimidines is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a β -dicarbonyl compound and guanidine.[7][8] This approach provides a direct and efficient route to the core pyrimidine heterocycle.

Principle of Synthesis

The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two nucleophilic nitrogen atoms, reacts with a β -dicarbonyl compound (or a functional equivalent like a β -ketoester). The initial condensation forms an intermediate that subsequently cyclizes via intramolecular nucleophilic attack, followed by dehydration to yield the aromatic pyrimidine ring. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the final product. For **2-Amino-5,6-dimethyl-1H-pyrimidin-4-one**, the required precursor is 3-methyl-2,4-pentanedione or a related derivative.



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Caption: General workflow for pyrimidine ring synthesis.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for synthesizing analogous 2-aminopyrimidinols.[7]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

- **Base Addition:** Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to the solution to generate free guanidine in situ. Stir for 15-20 minutes.
- **Precursor Addition:** Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- **Purification:** The crude product is purified by recrystallization. Recrystallization from water or dilute acetic acid is often effective for this class of compounds to yield the final product as a white, crystalline solid.^{[6][7]}

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Table 2: Spectroscopic Data for Characterization

Technique	Expected Features
^1H NMR	Signals corresponding to the two distinct methyl groups (C5-CH ₃ and C6-CH ₃), a broad singlet for the amino (-NH ₂) protons, and signals for the N-H protons of the pyrimidine ring. The chemical shifts will vary depending on the solvent and the dominant tautomeric form.[7][9]
^{13}C NMR	Resonances for the two methyl carbons, the C2 (amino-substituted), C4 (carbonyl/enol), C5, and C6 carbons of the pyrimidine ring.[7][9]
FT-IR (KBr)	Characteristic peaks for N-H stretching of the amino group (~3300-3450 cm ⁻¹), C=O stretching of the keto form (~1650 cm ⁻¹), and C=N/C=C stretching of the pyrimidine ring (~1550-1620 cm ⁻¹). The presence and intensity of the C=O peak can provide evidence for the keto-enol equilibrium.[4][10]

| Mass Spec. (ESI-MS) | A prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z \approx 140.08$. [7] |

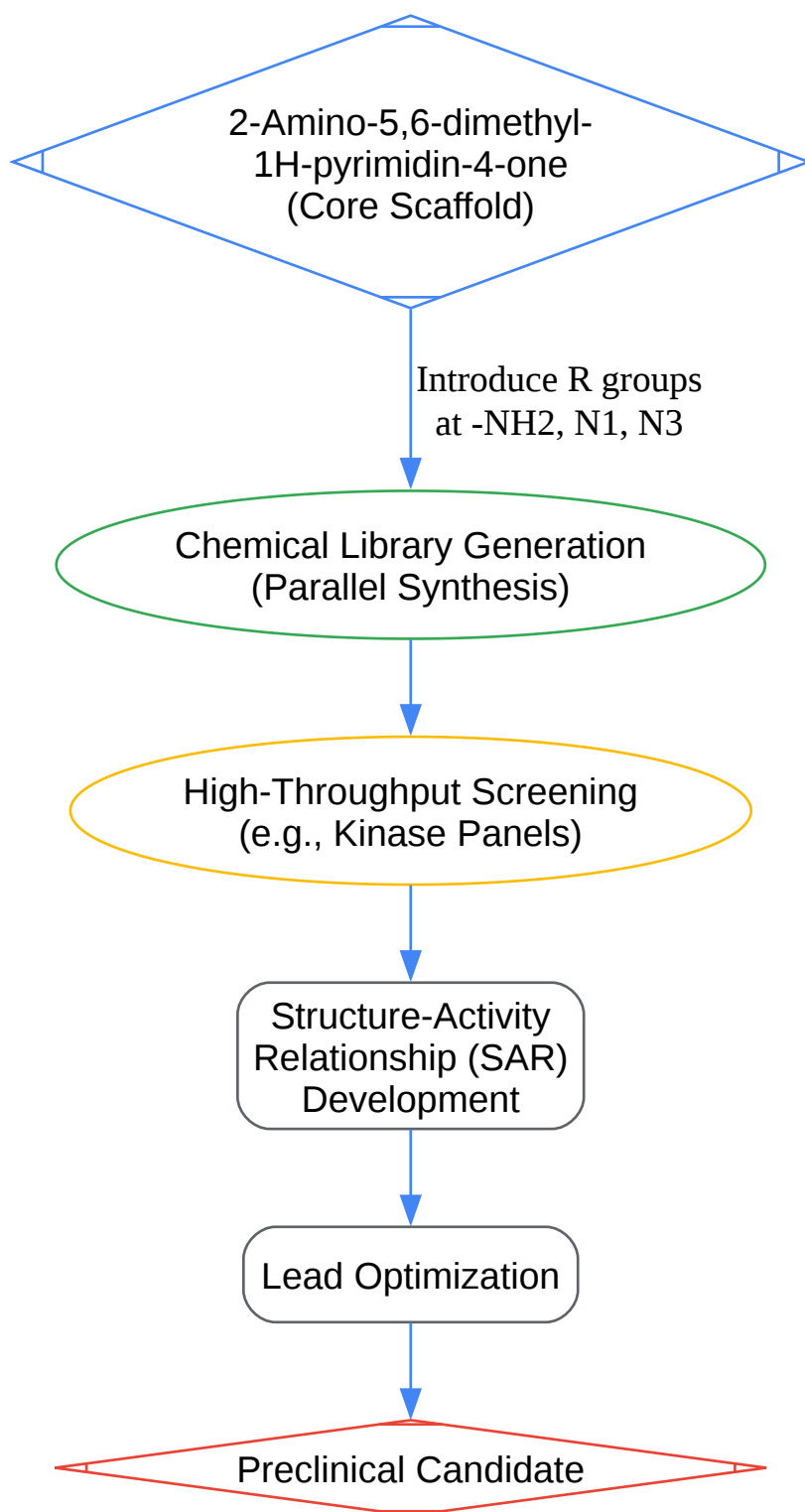
Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs for oncology, infectious diseases, and neurological disorders.[2] Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for forming multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets.[2]

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-aminopyrimidine motif is particularly effective in this role. The amino group at C2 can act as a hydrogen bond donor to the "hinge" region of the kinase, a critical interaction for potent inhibition.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[11] Similarly, other pyrimidin-4-one derivatives have been explored as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target in oncology.[12][13] These studies underscore the potential of the **2-Amino-5,6-dimethyl-1H-pyrimidin-4-one** core as a starting point for developing novel kinase inhibitors.



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Caption: Role as a core scaffold in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, **2-Amino-5,6-dimethyl-1H-pyrimidin-4-one** requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for the closely related and structurally similar compound, 2-Amino-4,6-dimethylpyrimidine. [\[14\]](#)[\[15\]](#)

Table 3: Hazard Identification and Safe Handling

Parameter	Guideline	Reference
Hazard Class	Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3)	[14] [15]
Personal Protective Equipment (PPE)	Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use a dust mask or handle within a fume hood to avoid inhalation.	[14]
Handling	Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Practice good industrial hygiene; wash hands thoroughly after handling.	[14] [15]
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air.	[14]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. [\[\[15\]](#) |

Conclusion

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its privileged pyrimidine core make it an attractive starting point for developing novel therapeutic agents, particularly in the realm of kinase inhibition. The tautomeric nature of the molecule adds a layer of complexity that can be strategically exploited in designing targeted molecular interactions. This guide provides the foundational technical knowledge required for scientists to effectively utilize this compound in their research programs.

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